3-Pyridinol, 2-(piperidinomethyl)-

PDK1 Kinase Inhibition Tool Compound

Researchers probing the PI3K/AKT/PDK1 signaling cascade face a scarcity of validated, publicly available tool compounds within the 3-pyridinol chemotype. 3-Pyridinol, 2-(piperidinomethyl)- addresses this gap as the only commercially listed analog with quantitative PDK1 inhibition data (EC50 2 µM), distinguishing it from uncharacterized in-class compounds. · Dual-function scaffold: redox-active 3-hydroxypyridine core paired with a basic piperidine moiety enables orthogonal O- or N-derivatization for library synthesis. · Defined physchem profile: XLogP3 1.2, pKa 6.46 - a moderately lipophilic, ionizable comparator for DMPK substituent-effect studies versus its dimethylamino analog. · Positional SAR probe: the 2-substituted isomer is structurally essential for assessing antioxidant mechanisms, as the 4-substituted isomers are documented to be inactive.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 2168-16-3
Cat. No. B1295156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinol, 2-(piperidinomethyl)-
CAS2168-16-3
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC=N2)O
InChIInChI=1S/C11H16N2O/c14-11-5-4-6-12-10(11)9-13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2
InChIKeyBMRGAJCUJCTATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinol, 2-(piperidinomethyl)-: Chemical Class & Core Characteristics


3-Pyridinol, 2-(piperidinomethyl)- is a synthetic Mannich base formed by the aminomethylation of 3-hydroxypyridine with piperidine . This heterocyclic small molecule (C11H16N2O, MW 192.26 g/mol) combines a redox-active 3-hydroxypyridine core with a basic piperidine moiety via a methylene linker at the 2-position, producing a versatile scaffold with distinct physicochemical properties compared to close analogs . It is listed under NSC 75877 by the National Cancer Institute and has a reported purity of ≥95% from commercial sources, suitable for research and development applications [1].

Scaffold Class Mannich base with redox-active 3-hydroxypyridine core
Key Selection Driver Only 2-aminomethyl-3-pyridinol analog with reported PDK1 binding data
Research Context Supports kinase pathway studies and scaffold-based probe design

3-Pyridinol, 2-(piperidinomethyl)-: Why Near Analogs Cannot Substitute


In silico predictions and comparative physicochemical analyses demonstrate that seemingly minor structural modifications among 2-aminomethyl-3-pyridinols lead to significant shifts in critical molecular properties. The substitution of the piperidine ring with a dimethylamino group dramatically alters lipophilicity (ΔXLogP3 ≈ 0.8), while literature evidence on sterically hindered 3-pyridinols confirms that the position of the aminomethyl substituent on the pyridine ring can abolish or preserve key biological functions such as antioxidant activity [1][2]. These differences in ionization potential, hydrogen bonding capacity, and molecular shape mean that in-class compounds are not functionally interchangeable, and selection must be guided by the specific requirements of the target assay or synthetic pathway [1].

Dimethylamino analog may shift ADME profile A lower XLogP3 and higher hydroxyl pKa can alter membrane permeability and ionization state, potentially affecting target engagement.
4-substituted isomers lose antioxidant function Literature confirms that 4-aminomethyl substitution destroys antioxidant properties, making positional analogs unsuitable for redox studies.
Uncharacterized analogs lack PDK1 benchmarking Most commercial 2-aminomethyl-3-pyridinols have no public kinase affinity data, limiting their use as reference controls.

3-Pyridinol, 2-(piperidinomethyl)-: Quantitative Evidence vs. Closest Analogs


PDK1 Binding Affinity: A Validated Tool Compound

The target compound is a validated, though weak, binder of human 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key node in the PI3K/AKT signaling pathway. It demonstrated an EC50 of 2,000 nM for PDK1 catalytic activation and a Kd of 8,000 nM for the PIF pocket [1]. While potent tool inhibitors like MP7 (PDK1 inhibitor 7) exhibit IC50 values of 1 nM, 3-Pyridinol, 2-(piperidinomethyl)- occupies a distinct niche as a low-affinity probe or a starting point for fragment-based drug design. In contrast, no such PDK1 affinity data are reported for the close, commercially available analog 2-((dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0), making the target compound the uniquely quantified choice for PDK1-related studies within this scaffold class [1].

PDK1 Binding Affinity
Head-to-head
EC50 2,000 nM; Kd 8,000 nM (PIF pocket)
Supports PDK1 pathway probe selection within this chemotype
Dimethylamino analog lacks any reported PDK1 data
PDK1 Kinase Inhibition Tool Compound Cancer Research

Higher Lipophilicity vs. Dimethylamino Analog

Computational analysis via PubChem reveals a marked difference in lipophilicity between the target piperidine compound and its acyclic dimethylamino analog. 3-Pyridinol, 2-(piperidinomethyl)- has a predicted XLogP3 of 1.2, which is 0.8 units higher than the XLogP3 of 0.4 for 2-((dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0) [1]. This nearly 3-fold increase in calculated logP indicates that the piperidine compound is substantially more hydrophobic, which strongly correlates with enhanced passive membrane permeability, altered tissue distribution, and potential for higher plasma protein binding [1].

Lipophilicity vs. Dimethylamino Analog
Head-to-head
ΔXLogP3 = 0.8 (Target 1.2 vs Comparator 0.4)
Reported higher lipophilicity context for cell-permeability review
Predicted value; experimental logP may differ
Lipophilicity Membrane Permeability ADME Drug Design

Lower Hydroxyl pKa vs. Dimethylamino Analog

The predicted acid dissociation constant (pKa) for the hydroxyl group of 3-Pyridinol, 2-(piperidinomethyl)- is 6.46 ± 0.10, which is significantly more acidic than the pKa of 8.79 ± 0.10 for the hydroxyl group in 2-((dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0) and the pKa of 8.75 for the parent 3-hydroxypyridine (CAS 109-00-2) [1]. This difference of approximately 2.3 log units means that at physiological pH, the target compound will be predominantly in its deprotonated, anionic state, while the dimethylamino and parent analogs will be predominantly neutral. This shift directly impacts the molecule's hydrogen-bonding donor/acceptor profile, solubility, and ionic interactions with biological targets.

Hydroxyl pKa vs. Dimethylamino Analog
Head-to-head
pKa 6.46 ± 0.10 vs Comparator 8.79 ± 0.10
Supports ionization-state review at physiological pH
Predicted values; requires experimental confirmation
Ionization pKa Hydrogen Bonding Solubility

2-Substitution Preserves Antioxidant Potential

A foundational structure-activity relationship (SAR) study on sterically hindered 3-pyridinols demonstrated that introducing a piperidinomethyl, dimethylaminomethyl, or morpholinomethyl group at the 4-position of a 2,6-dialkyl-3-pyridinol core 'practically destroys the antioxidant properties' of the parent phenol [1]. The target compound, 3-Pyridinol, 2-(piperidinomethyl)-, has this critical aminomethyl substituent at the 2-position instead. While the study did not directly test the 2-substituted isomer, the evidence strongly implies that the position of the aminomethyl group is a key determinant of function. This creates a class-level inference that the target compound, with its 2-substitution pattern, retains the structural features necessary for antioxidant activity that are lost in 4-substituted analogs, making it the structurally preferred choice for exploring redox-related mechanisms.

2-Substitution Preserves Antioxidant Potential
Class-level inference
2-substitution inferred active; 4-substitution confirmed inactive
Positional isomer context supports redox mechanism exploration
Direct antioxidant data for this compound is absent; data to verify
Antioxidant Structure-Activity Relationship Free Radical Scavenger Mannich Base

3-Pyridinol, 2-(piperidinomethyl)-: Research & Procurement Applications


PDK1 Pathway Probe and Fragment-Based Screening

Procurement is warranted for laboratories investigating the PI3K/AKT/PDK1 signaling cascade who require a validated, publicly available tool compound for this specific kinase within the 3-pyridinol chemotype. The reported EC50 of 2 µM makes it suitable as a starting point for fragment-based drug design (FBDD) or as a low-affinity control ligand, rather than a potent cellular probe [1]. Its unique availability with quantitative PDK1 data differentiates it from uncharacterized commercial analogs.

Pharmacokinetic Profiling of Lipophilic Amine Derivatives

This compound is a suitable candidate for drug metabolism and pharmacokinetics (DMPK) studies when a moderately lipophilic, basic molecule is needed. Its XLogP3 of 1.2 and distinct pKa of 6.46 make it a useful comparative standard against its dimethylamino analog (XLogP3 0.4, pKa 8.79) for investigating the ADME impact of monoamine substituent effects on a common pyridinol scaffold [2].

Synthetic Intermediate for Advanced Heterocyclic Libraries

The compound serves as a 'versatile small molecule scaffold' containing both a nucleophilic 3-hydroxyl group and a basic piperidine nitrogen. This dual functionality allows for diverse chemical diversification, including O-alkylation, N-alkylation, or Mannich reactions, making it a strategic building block for generating compound libraries in medicinal chemistry programs.

Antioxidant Mechanism Studies Through Positional Isomer Comparison

For research teams studying free-radical biology or antioxidant mechanisms, this 2-piperidinomethyl-substituted phenol is the essential comparator against the documented inactive 4-substituted isomers. The 1963 SAR finding that 4-substitution 'practically destroys' antioxidant properties defines this 2-substituted isomer as the structurally required probe to test position-dependent redox activity [3].

Application
Selection Property
Validation Focus
PDK1 pathway probe and fragment-based screening
Reported kinase binding data within this scaffold
PDK1 catalytic and PIF-pocket affinity confirmation
ADME profiling of lipophilic amine derivatives
Ionization and lipophilicity profile review
Experimental logP and pKa determination
Synthetic intermediate for heterocyclic libraries
Dual-functionality scaffold (phenol and piperidine)
Reactivity at O- and N-centers
Antioxidant mechanism studies via positional isomer comparison
2-substitution pattern vs. inactive 4-substituted isomers
Redox activity assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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